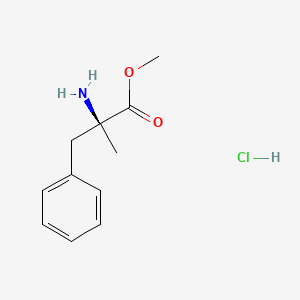![molecular formula C18H19Cl2NO3 B3000238 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide CAS No. 459186-33-5](/img/structure/B3000238.png)
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a chemical entity that appears to be related to various acetamide derivatives synthesized for different biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is an acetamide with dichlorophenoxy and dimethylphenoxy substituents, which may imply potential biological activity or use as an intermediate in chemical synthesis.
Synthesis Analysis
The synthesis of related compounds involves starting from basic building blocks such as chiral amino acids or chlorophenoxyacetic acids, which are then modified through various chemical reactions to introduce different substituents and achieve the desired molecular architecture. For example, the synthesis of opioid kappa agonists involved the introduction of alkyl and aryl substituents at specific positions of the ethyl-linking moiety, starting from chiral amino acids . Similarly, the synthesis of insect growth regulators involved esterification, followed by various substitution reactions .
Molecular Structure Analysis
The molecular structure of related acetamides has been extensively studied using spectroscopic techniques and computational methods. For instance, quantum chemical and natural bond orbital (NBO) investigations have been carried out to determine structural, thermodynamical, and vibrational characteristics, as well as to understand the influence of substituents on the amide group . The molecular geometry and vibrational frequencies of compounds have been calculated using density functional theory (DFT), and NBO analysis has been used to study intramolecular electronic interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For example, the synthesis of N-substituted oxadiazole derivatives involved esterification, treatment with hydrazine hydrate, ring closure reactions, and substitution at the thiol position with electrophiles . These reactions are indicative of the versatile chemistry that acetamide derivatives can undergo, which is likely applicable to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamides have been characterized using different spectroscopic and computational techniques. The influence of different substituents on the properties of the acetamide group has been a particular focus, with studies examining how these changes affect the vibrational frequencies and the stability of different conformers . Additionally, the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been determined to describe global reactivity descriptors, which are important for understanding the bioactivity of the compounds .
Aplicaciones Científicas De Investigación
Potential Pesticide Applications
Research has characterized derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which include compounds similar to 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, for their potential as pesticides. These compounds have been characterized using X-ray powder diffraction, indicating their potential use in agricultural pest control. This characterization includes experimental and calculated peak positions, relative peak intensities, and unit-cell parameters, demonstrating their structural integrity and potential effectiveness as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Radiosynthesis for Study of Metabolism and Mode of Action
The compound has also been involved in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are crucial for understanding the metabolism and mode of action of these agricultural chemicals. The production of high-specific-activity compounds enables detailed studies on their behavior in biological systems, facilitating the development of more efficient and safer agrochemicals (Latli & Casida, 1995).
Anticancer Drug Development
Additionally, derivatives similar to 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide have been synthesized and analyzed for their potential as anticancer drugs. Through a detailed synthesis process and molecular docking analysis targeting specific receptors, these compounds demonstrate promising anticancer activity. This indicates the broader applicability of these compounds beyond agriculture, potentially offering new pathways for cancer treatment (Sharma et al., 2018).
Environmental and Health Impact Studies
Research into the degradation pathways and environmental impact of similar chlorophenoxyacetamide compounds has provided insight into their stability and potential risks. Studies on compounds like 2,4-dichlorophenoxyacetic acid, which share structural similarities, have identified transient products formed during mineralization processes. This research is critical for assessing the environmental impact of such chemicals, guiding safe usage and disposal practices (Sun & Pignatello, 1993).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, also known as Triclosan , is the thyroid hormone (TH) . The thyroid hormone plays a crucial role in metabolism, growth, and development in humans and animals .
Mode of Action
Triclosan interacts with its target, the thyroid hormone, by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases . This interaction leads to alterations in the homeostasis of the thyroid hormone .
Biochemical Pathways
The activation of PXR and inhibition of T2 sulfotransferases by Triclosan affects the thyroid hormone signaling pathway . This disruption can lead to changes in the circulating concentrations of thyroxine , a hormone produced by the thyroid gland.
Pharmacokinetics
It’s known that triclosan can be orally administered and it has been observed to cause dose-dependent decreases in total thyroxine levels .
Result of Action
The molecular and cellular effects of Triclosan’s action include disruption of thyroid hormone homeostasis . This disruption can lead to adverse impacts on thyroid-dependent developmental growth in certain species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, the presence of Triclosan in personal care and household products suggests that its action can be influenced by factors such as product formulation, usage patterns, and disposal practices .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-12-7-13(2)9-15(8-12)23-6-5-21-18(22)11-24-17-4-3-14(19)10-16(17)20/h3-4,7-10H,5-6,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTAFIGHMLYAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B3000163.png)



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)

